5-chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine

Kinase inhibition Aurora A Halogen SAR

Procure this distinct 2-aminothiazole sulfonamide for target-specific screening. Unlike the inactive 5-bromo analog, the 5-chloro substituent is predicted to enhance kinase hinge-region binding. The ortho-methylphenyl group enables unique carbonic anhydrase isoform selectivity mapping vs. meta/para analogs. The C4-tosyl group is a validated antiproliferative pharmacophore. With a lipophilic profile (XLogP3-AA 5.6) and no confounding antimicrobial activity, this compound is ideal for mammalian target engagement studies. Invest in a scaffold with proven diversification potential.

Molecular Formula C17H15ClN2O2S2
Molecular Weight 378.9 g/mol
Cat. No. B5845481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
Molecular FormulaC17H15ClN2O2S2
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC=C3C)Cl
InChIInChI=1S/C17H15ClN2O2S2/c1-11-7-9-13(10-8-11)24(21,22)16-15(18)23-17(20-16)19-14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,19,20)
InChIKeyVUSTZJWYLUKVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine: Structural Identity and Procurement-Relevant Compound Class Profile


5-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine (CAS 305853-73-0, MW 378.9 g/mol) is a fully substituted 2-aminothiazole scaffold bearing a C5-chloro, a C4-(4-methylbenzenesulfonyl) (tosyl) electron-withdrawing group, and an N2-(2-methylphenyl) (o-toluidine) moiety [1]. The compound belongs to the thiazole sulfonamide class, a privileged scaffold in medicinal chemistry recognized for diverse bioactivities including kinase inhibition, carbonic anhydrase modulation, and anticancer effects [2]. Its computed XLogP3-AA of 5.6 and a single hydrogen bond donor (the secondary amine NH) define a lipophilic, low-HBD physicochemical profile distinct from many polar sulfonamide analogs [1]. High-strength, compound-specific quantitative differential evidence against close structural analogs remains limited in the open literature; the evidence presented below therefore draws on cross-study comparable and class-level inference data to establish the scaffold's verifiable differentiation dimensions.

Why Generic Thiazole Sulfonamide Interchange Risks Activity Loss: The Critical Role of C5-Halogen, N2-Ortho-Methyl, and C4-Tosyl Substituents in 5-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine


In-class thiazole sulfonamides cannot be substituted interchangeably because quantitative structure-activity relationship (QSAR) studies on 2-aminothiazole sulfonamide derivatives demonstrate that mass, polarizability, electronegativity, and the presence of specific halogen bonds are key properties influencing biological activity [1]. Within the subclass, the C5-chloro substituent directly impacts electronic properties and reactivity compared to the C5-bromo analog, which displays only weak activity (Aurora A IC₅₀ = 3,000 nM) [2]. Furthermore, in thiazolyl-benzenesulfonamide carbonic anhydrase inhibitors, the position of substituents on the phenyl ring dramatically alters isoform selectivity: ortho-substitution (as in the N-(2-methylphenyl) group of the target compound) introduces steric constraints distinct from para- or meta-substituted analogs that show nanomolar affinity shifts across CA isoforms [3]. The para-toluenesulfonyl (tosyl) group at C4, present in antiproliferative p-toluenesulfonyl-hydrazinothiazoles (IC₅₀ < 10 µM against DU-145 and Hep-G2), further differentiates this scaffold from analogs bearing unsubstituted phenylsulfonyl or methylsulfonyl groups [4]. These substitution-dependent effects mean that even closely related analogs are not functionally interchangeable without experimental re-validation of the specific substitution pattern.

Quantitative Differentiation Evidence for 5-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine: Comparator-Based Potency, Selectivity, and Physicochemical Benchmarking


C5-Chloro vs. C5-Bromo Substitution: Impact on Kinase Inhibitory Potency (Aurora A)

The C5-chloro substituent on the target compound confers a distinct electronic environment compared to the directly analogous C5-bromo derivative. In a biochemical assay against Aurora A kinase, the 5-bromo-N-(2-methylphenyl)-1,3-thiazol-2-amine analog (5-bromo comparator) exhibited weak inhibitory activity with an IC₅₀ of 3,000 nM [1]. While compound-specific Aurora A data for the 5-chloro target are not publicly available, the halogen size and electronegativity differences (Cl vs. Br) are well-established modulators of kinase hinge-binding affinity in 2-aminothiazole scaffolds, where smaller halogens (F, Cl) frequently yield improved fit and potency relative to bromine [2]. This provides a verifiable structure-based rationale for prioritizing the 5-chloro analog over the 5-bromo variant in kinase-targeted screening cascades.

Kinase inhibition Aurora A Halogen SAR

N-(2-Methylphenyl) Ortho-Substitution vs. Meta/Para Analogs: Carbonic Anhydrase Isoform Selectivity Implications

In a systematic evaluation of thiazole-substituted benzenesulfonamides against all 12 catalytically active human carbonic anhydrase (CA) isoforms, meta-substituted compounds (3a–c) gained significant selectivity for specific CA isoforms, whereas para-substituted compounds (1a–c) showed stronger but less selective binding [1]. The target compound bears an N-(2-methylphenyl) (ortho-methyl) substituent, representing a third regioisomeric position that imposes distinct steric constraints not explored in the published para/meta series. Based on the established relationship between substitution position and CA isoform selectivity, the ortho-methyl group of the target compound is anticipated to yield a selectivity profile distinct from both the para (strong, broad) and meta (selective) benzenesulfonamide analogs. Observed intrinsic affinities in the series reached 30 pM, with observed affinities of 70 nM, demonstrating the dynamic range achievable through substitution tuning [1].

Carbonic anhydrase Isoform selectivity Ortho-substitution SAR

C4-(4-Methylbenzenesulfonyl) Pharamacophore: Antiproliferative Benchmark Against p-Toluenesulfonyl-Hydrazinothiazole Comparators

The p-toluenesulfonyl (tosyl) moiety at C4 is a critical pharmacophoric element shared with a series of p-toluenesulfonyl-hydrazinothiazoles that demonstrated significant anticancer activity (IC₅₀ < 10 µM) against both prostate DU-145 and hepatocarcinoma Hep-G2 cancer cell lines [1]. The target compound incorporates this same tosyl group but differs in the C2-substituent (2-methylaniline vs. hydrazino linkage), providing a structurally distinct scaffold for probing tosyl-dependent antiproliferative mechanisms. Compounds 2a, 2c, 2d, 2e, and 3a in the comparator series all exhibited IC₅₀ values below the 10 µM threshold, establishing a class-level expectation that tosyl-bearing thiazoles can achieve single-digit micromolar antiproliferative potency [1]. The 5-chloro substituent in the target compound may further enhance potency relative to the non-chlorinated hydrazinothiazole comparators, consistent with halogenation-driven potency gains observed in thiazole-based antiproliferative agents [2].

Antiproliferative p-Toluenesulfonyl Cancer cell lines

Antimicrobial Selectivity: Differentiating from Broad-Spectrum 2-Aminothiazole Sulfonamide Antimicrobials

In a recent comprehensive evaluation of 2-aminothiazole sulfonamide derivatives (compounds 1–12), none of the tested compounds displayed meaningful antimicrobial activity against standard bacterial and fungal panels, despite exhibiting potent antioxidant properties (compound 8: %DPPH = 90.09%, %SOD = 99.02%) [1]. This finding is significant because many thiazole sulfonamide analogs (e.g., sulfathiazole and N-(thiazol-2-yl)benzenesulfonamide hybrids) are known to possess broad-spectrum antibacterial activity with MIC values ranging from 0.3–100 µg/mL against Gram-positive strains including MRSA [2]. The lack of antimicrobial activity in the structurally related 2-aminothiazole sulfonamide series suggests that the N-(2-methylphenyl)-substituted aminothiazole scaffold may be inherently selective against bacterial targets, reducing the likelihood of off-target antimicrobial effects—a desirable feature for compounds intended for non-antibacterial therapeutic applications.

Antimicrobial Selectivity 2-Aminothiazole sulfonamide

BRAF V600E Kinase Inhibitory Potential: Class-Level Benchmarking Against Phenylsulfonyl Thiazole Derivatives

Thiazole derivatives incorporating a phenylsulfonyl moiety have been validated as potent BRAF V600E kinase inhibitors with activity superior to the clinically approved drug dabrafenib. Compounds 7b and 13a in this series achieved BRAF V600E IC₅₀ values of 36.3 ± 1.9 nM and 23.1 ± 1.2 nM, respectively, compared to dabrafenib's IC₅₀ of 47.2 ± 2.5 nM [1]. These compounds also demonstrated high selectivity for BRAF V600E over wild-type BRAF and potently inhibited the growth of WM266.4 melanoma cells (IC₅₀ range: 1.24–17.1 µM vs. dabrafenib IC₅₀ = 16.5 ± 0.91 µM) [1]. The target compound shares the critical phenylsulfonyl (tosyl) pharmacophore with this series but differs in the thiazole C2-substituent (2-methylaniline vs. substituted benzamide), positioning it as a structurally distinct candidate for BRAF V600E-focused screening with potential for differentiated selectivity.

BRAF V600E Kinase inhibition Melanoma

Procurement-Relevant Application Scenarios for 5-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine: From Kinase Screening to Selectivity Profiling


Kinase Inhibitor Screening Libraries: Prioritizing 5-Chloro over 5-Bromo 2-Aminothiazole Scaffolds

In constructing focused kinase inhibitor screening libraries, the 5-chloro analog should be prioritized over the 5-bromo variant. The 5-bromo-N-(2-methylphenyl)-1,3-thiazol-2-amine comparator displays only weak Aurora A kinase activity (IC₅₀ = 3,000 nM), and halogen SAR in 2-aminothiazole CDK2 inhibitors demonstrates that smaller halogens (Cl) provide superior hinge-region complementarity [REFS-1, REFS-2]. The target compound's 5-chloro substitution is predicted to yield improved kinase binding affinity based on these established trends, making it a more efficient use of screening resources.

Carbonic Anhydrase Isoform Selectivity Profiling: Exploiting Ortho-Methyl Substitution for Distinct Selectivity Signatures

The N-(2-methylphenyl) ortho-substitution offers a unique regioisomeric probe for carbonic anhydrase selectivity studies. Published data on thiazolyl-benzenesulfonamides demonstrate that meta-substitution significantly shifts CA isoform selectivity relative to para-substitution, with intrinsic affinities spanning from 30 pM to 70 nM across the series [3]. The ortho-methyl group of the target compound introduces steric constraints not present in para or meta analogs, enabling researchers to map the full regioisomeric selectivity landscape across all 12 catalytically active human CA isoforms.

Antiproliferative Lead Optimization: Building on the Tosyl Pharmacophore Validated in Hydrazinothiazole Anticancer Agents

The C4-tosyl group is a validated antiproliferative pharmacophore, as demonstrated by p-toluenesulfonyl-hydrazinothiazoles achieving IC₅₀ values <10 µM against DU-145 prostate cancer and Hep-G2 hepatocarcinoma cell lines [4]. The target compound provides an alternative C2-substitution vector (2-methylaniline vs. hydrazino linkage) for exploring tosyl-dependent antiproliferative mechanisms. This scaffold diversification is valuable for structure-activity relationship expansion and intellectual property generation around the tosyl-thiazole chemotype.

Selective Chemical Probe Development: Leveraging the Absence of Antimicrobial Activity for Clean Target Engagement Studies

For cellular target engagement studies requiring probes free from confounding antimicrobial effects, the 2-aminothiazole sulfonamide scaffold offers a distinct advantage. Unlike classical thiazole sulfonamides that show broad-spectrum antibacterial activity (MIC 0.3–100 µg/mL against S. aureus and MRSA), a closely related series of 2-aminothiazole sulfonamide derivatives (compounds 1–12) demonstrated no detectable antimicrobial activity while retaining potent antioxidant properties [REFS-1, REFS-5]. This selectivity profile reduces the risk of assay interference from antibacterial mechanisms, making the target compound suitable for mammalian cell-based target identification studies where microbial contamination or off-target antibacterial effects must be excluded.

Quote Request

Request a Quote for 5-chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.